molecular formula C10H11FN2O3 B1344096 4-(3-Fluoro-4-nitrophenyl)morpholine CAS No. 218301-62-3

4-(3-Fluoro-4-nitrophenyl)morpholine

Cat. No. B1344096
CAS RN: 218301-62-3
M. Wt: 226.2 g/mol
InChI Key: OQVXZXWWCKAODG-UHFFFAOYSA-N
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Description

“4-(3-Fluoro-4-nitrophenyl)morpholine” is a chemical compound with the CAS Number: 218301-62-3 . It has a molecular weight of 226.21 and its IUPAC name is 4-(3-fluoro-4-nitrophenyl)morpholine . The compound appears as a light yellow to brown solid .


Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid and was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11FN2O3/c11-9-7-8 (1-2-10 (9)13 (14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 . This code provides a specific string of characters that represent the compound’s molecular structure.


Chemical Reactions Analysis

The synthesis of “4-(3-Fluoro-4-nitrophenyl)morpholine” involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine .


Physical And Chemical Properties Analysis

“4-(3-Fluoro-4-nitrophenyl)morpholine” is a light yellow to brown solid . It has a molecular weight of 226.21 .

Scientific Research Applications

Intermediate in Medicinal Chemistry

The compound 4-(3-Fluoro-4-nitrophenyl)morpholine is widely used as a precursor in medicinal chemistry . It has been utilized in the synthesis of various drugs, including antidiabetic and antimigraine medications, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, anti-fungal, and antimycobacterial agents .

Synthesis of Linezolid

This compound is a key intermediate in the synthesis of Linezolid , a highly effective active pharmaceutical ingredient used against a wide class of Gram-positive pathogens . The continuous production of this intermediate has been explored in microfluidic devices .

Antimicrobial Activity

Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, which can be synthesized from 4-(3-Fluoro-4-nitrophenyl)morpholine, have shown promising antimicrobial activity . These compounds have been tested against various bacteria and fungi, with some showing potent activity .

Molecular Docking Studies

Molecular docking studies have been performed on these compounds to predict their affinity and orientation at the active enzyme site . These studies can provide valuable insights into the potential biological activity of these compounds .

Antibacterial Evaluation

In a recent study, the antibacterial activity of certain compounds synthesized from 4-(3-Fluoro-4-nitrophenyl)morpholine was evaluated . The most potent compounds were selected for further testing .

Synthesis of Sulfonamides and Carbamates

4-(3-Fluoro-4-nitrophenyl)morpholine is used in the synthesis of new sulfonamides and carbamates . These compounds have been synthesized for biological interest and have shown good yields .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(3-fluoro-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVXZXWWCKAODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624280
Record name 4-(3-Fluoro-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-nitrophenyl)morpholine

CAS RN

218301-62-3
Record name 4-(3-Fluoro-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,4-difluoronitrobenzene (10.0 mL) and morpholine (17.4 mL) in THF (100 mL) was stirred at RT under N2 for 2 h. The solvent was removed and the residue was partitioned between EtOAc and water. The organic layer was washed brine, dried over MgSO4, and concentrated. The resulting solid was purified by chromatography on silica gel with 20-50% EtOAc in hexane to give 18.1 g of 4-fluoro-2-morpholinonitrobenzene and 1.81 g of 2-fluoro-4-morpholinonitrobenzene. ESI mass spectrum z (rel. intensity) 227.1 (M+H, 100).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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